Phosphinic acid, diethyl-, anhydride

CAS No.: 7495-97-8

Cat. No.: VC18434047

Molecular Formula: C8H20O3P2

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7495-97-8 |

|---|---|

| Molecular Formula | C8H20O3P2 |

| Molecular Weight | 226.19 g/mol |

| IUPAC Name | 1-[diethylphosphoryloxy(ethyl)phosphoryl]ethane |

| Standard InChI | InChI=1S/C8H20O3P2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3 |

| Standard InChI Key | YNGGKPSGPCNSAF-UHFFFAOYSA-N |

| Canonical SMILES | CCP(=O)(CC)OP(=O)(CC)CC |

Introduction

Chemical Structure and Physicochemical Properties

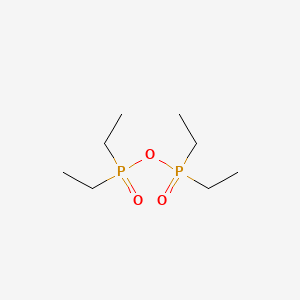

Phosphinic acid, diethyl-, anhydride belongs to the class of phosphinic acid derivatives, featuring a central phosphorus atom bonded to two ethyl groups and linked via an anhydride bridge. Its molecular formula is , with a structure represented as . The anhydride functional group enhances its electrophilicity, making it reactive toward nucleophiles such as alcohols and amines .

Key physicochemical properties include a boiling point of 176–182°C under reduced pressure (0.01 mmHg) and a melting range of 68–73°C . Its solubility profile varies significantly with polarity: it is miscible in nonpolar solvents like toluene but exhibits limited solubility in water due to the hydrophobic ethyl substituents. Spectroscopic characterization via -NMR reveals a singlet resonance at 63.19 ppm in acetonitrile, indicative of the anhydride’s symmetric phosphorus environment .

Synthetic Methodologies

Thionyl Chloride-Mediated Dehydration

The most widely documented synthesis involves the reaction of diethylphosphinic acid with thionyl chloride () under controlled conditions. At stoichiometric ratios and temperatures below 30°C, the reaction yields the anhydride with minimal formation of the corresponding acid chloride :

This method achieves yields of 62–77% under optimized conditions, as demonstrated in patent US3689548A . Excess thionyl chloride or elevated temperatures (>80°C) favor the formation of diethylphosphinic acid chloride, necessitating precise stoichiometric control.

Alternative Pathways

Recent studies have explored catalyst-assisted approaches. For instance, the use of triphenylphosphine oxide () with oxalyl chloride () facilitates anhydride formation via intermediate acylphosphonate species . This method, while less common for phosphinic acids, offers insights into mechanistic parallels with carboxylic acid anhydride synthesis.

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Key Reference |

|---|---|---|---|---|

| Thionyl Chloride | 20–30 | 62–77 | ||

| Catalyst-Assisted | 80–100 | 45–60 |

Applications in Organic Synthesis

Intermediate for Acid Chlorides

The anhydride serves as a precursor to diethylphosphinic acid chloride, a key reagent in coordination chemistry. Heating the anhydride with excess thionyl chloride at 80°C quantitatively converts it to the acid chloride, which is instrumental in synthesizing phosphorus-containing ligands for catalysis .

Enzyme Inhibition Studies

Phosphinic acid derivatives exhibit potent inhibitory activity against metalloproteases and glutamine synthetases. The anhydride’s ability to act as a transition-state analog enables its use in probing enzymatic mechanisms, particularly in pathogens such as Plasmodium falciparum .

Comparative Analysis with Structural Analogs

The reactivity and applications of diethylphosphinic anhydride differ markedly from its analogs due to steric and electronic effects imposed by the ethyl groups.

Table 2: Structural and Functional Comparison of Phosphinic Anhydrides

| Compound | Substituents | Boiling Point (°C) | Primary Application |

|---|---|---|---|

| Dimethylphosphinic Anhydride | Methyl | 150–160 | Volatile Synthetic Intermediate |

| Phenylphosphinic Anhydride | Phenyl | 210–220 | Aromatic Stabilization Studies |

| Diethylphosphinic Anhydride | Ethyl | 176–182 | Catalysis & Enzyme Inhibition |

Recent Research Advancements

Mechanistic Insights into Anhydride Formation

-NMR studies have elucidated the role of intermediates such as triphenylchlorophosphonium salts in anhydride synthesis. These findings underscore the importance of phosphorus-centered nucleophiles in facilitating dehydration .

Sustainable Synthesis Approaches

Efforts to minimize thionyl chloride usage have led to the development of solvent-free protocols, reducing hazardous waste generation. For example, microwave-assisted reactions achieve comparable yields at reduced reaction times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume